molecular formula C9H21NO2 B15327137 2,4-Dimethoxy-2,4-dimethylpentan-1-amine

2,4-Dimethoxy-2,4-dimethylpentan-1-amine

Cat. No.: B15327137
M. Wt: 175.27 g/mol
InChI Key: LXVWJAXFGZVWPX-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-2,4-dimethylpentan-1-amine is an organic compound with the molecular formula C9H21NO2. This compound is characterized by the presence of two methoxy groups and a dimethylpentan-1-amine backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-2,4-dimethylpentan-1-amine typically involves the alkylation of 2,4-dimethoxy-2,4-dimethylpentane with an amine source under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-2,4-dimethylpentan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,4-Dimethoxy-2,4-dimethylpentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2,4-Dimethoxy-2,4-dimethylpentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: Shares the methoxy functional groups but differs in the aldehyde functionality.

    2,5-Dimethoxy-4-ethylamphetamine: Similar in having methoxy groups but differs in its amphetamine backbone.

    4-Methyl-2,5-dimethoxyamphetamine: Another compound with methoxy groups, differing in its methyl and amphetamine structure.

Uniqueness

2,4-Dimethoxy-2,4-dimethylpentan-1-amine is unique due to its specific combination of methoxy groups and a dimethylpentan-1-amine backbone, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2,4-dimethoxy-2,4-dimethylpentan-1-amine

InChI

InChI=1S/C9H21NO2/c1-8(2,11-4)6-9(3,7-10)12-5/h6-7,10H2,1-5H3

InChI Key

LXVWJAXFGZVWPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(CN)OC)OC

Origin of Product

United States

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